molecular formula C14H23ClN2O2 B12901361 N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide CAS No. 92088-05-6

N-(4-Chloro-3-nonyl-1,2-oxazol-5-YL)acetamide

Cat. No.: B12901361
CAS No.: 92088-05-6
M. Wt: 286.80 g/mol
InChI Key: GSUFGNOJENSDOI-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide typically involves the reaction of 4-chloro-3-nonylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-3-nonyl-1,2-oxazol-5-yl)acetamide
  • N-(4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

N-(4-Chloro-3-nonylisoxazol-5-yl)acetamide is unique due to its specific structural features, such as the presence of the chloro and nonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

92088-05-6

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

N-(4-chloro-3-nonyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C14H23ClN2O2/c1-3-4-5-6-7-8-9-10-12-13(15)14(19-17-12)16-11(2)18/h3-10H2,1-2H3,(H,16,18)

InChI Key

GSUFGNOJENSDOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NOC(=C1Cl)NC(=O)C

Origin of Product

United States

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